

# Spectroscopic Data of 1-Benzylazetidin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: **1-Benzylazetidin-3-ol**

Cat. No.: **B1275582**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-benzylazetidin-3-ol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and scientists involved in the development and characterization of novel therapeutics.

## Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-benzylazetidin-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, complete dataset for **1-benzylazetidin-3-ol** is not readily found, the synthesis and characterization of this compound have been reported. A study by Cui et al. indicates the availability of NMR and MS spectra in their supplementary materials for a green and facile synthesis of intermediates for baricitinib.<sup>[1]</sup>

For illustrative purposes, the following tables are populated with predicted data and data from the closely related compound, 1-benzhydrylazetidin-3-ol, to provide an expected range and pattern of signals.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.3	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.5	m	1H	CH-OH
~3.6	s	2H	CH <sub>2</sub> -Ph
~3.4	t	2H	Azetidine CH <sub>2</sub> (adjacent to N)
~2.8	t	2H	Azetidine CH <sub>2</sub> (adjacent to CH-OH)
~2.5	br s	1H	OH

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~140	Quaternary Aromatic Carbon (C-ipso)
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~65	CH-OH
~62	CH <sub>2</sub> -Ph
~58	Azetidine CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch
3030	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C stretch
1100-1000	Strong	C-N stretch, C-O stretch
740, 700	Strong	Aromatic C-H bend (monosubstituted)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
163	[M] <sup>+</sup>	Molecular Ion
162	[M-H] <sup>+</sup>	
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) - Base Peak
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	
72	[M-C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>	
56	[C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>	

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-benzylazetidin-3-ol** (5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.7 mL) in a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

## Infrared (IR) Spectroscopy

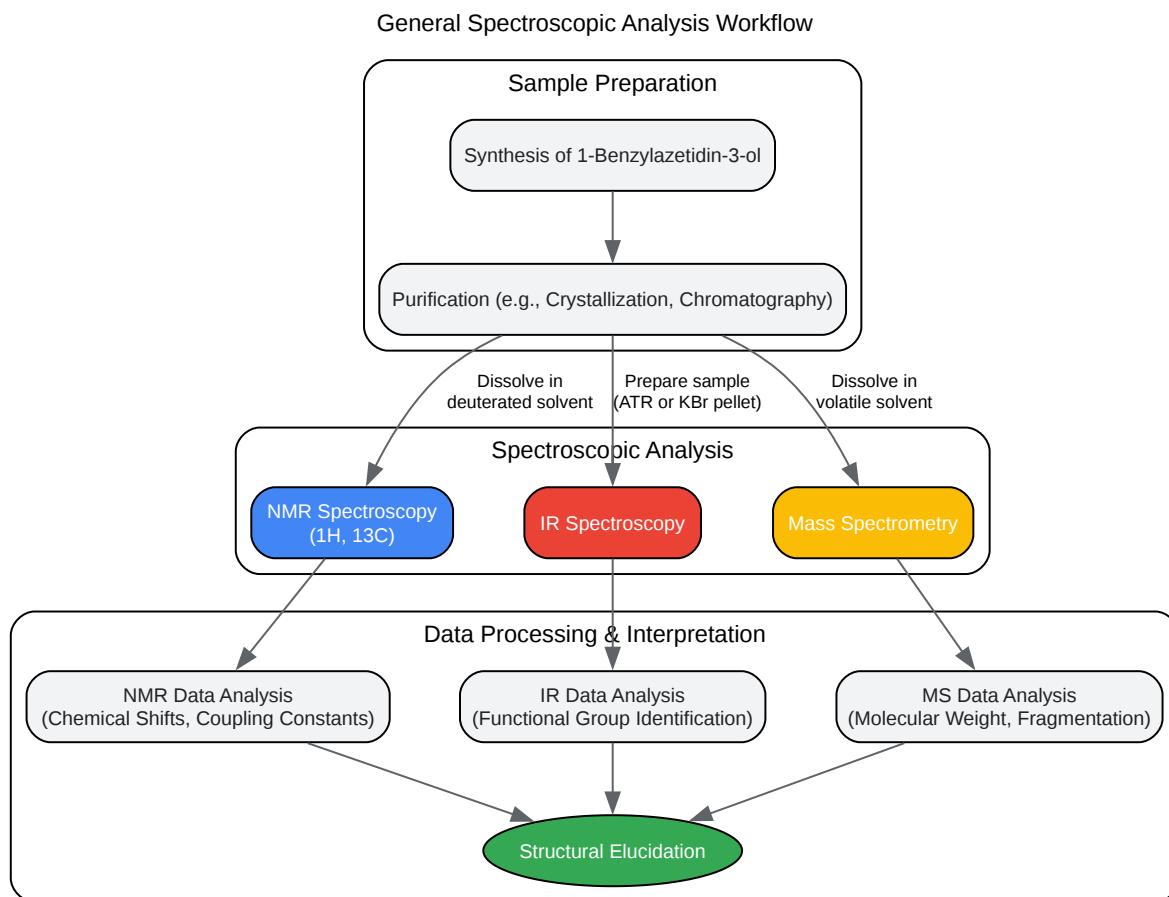
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$ . Alternatively, a KBr pellet of the sample can be prepared.

## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. The data is collected in positive ion mode, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions is recorded.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-benzylazetidin-3-ol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1-benzylazetidin-3-ol**.

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## References

- 1. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18CINO | CID 2801726 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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